molecular formula C6H12O3 B3048659 Methyl 2-methoxy-2-methylpropanoate CAS No. 17860-39-8

Methyl 2-methoxy-2-methylpropanoate

Cat. No.: B3048659
CAS No.: 17860-39-8
M. Wt: 132.16 g/mol
InChI Key: AKWHOGIYEOZALP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-methylpropanoate (CAS: Not explicitly provided; molecular formula: C₆H₁₂O₃) is an ester characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the second carbon of the propanoate backbone. It is synthesized via the methylation of methyl 2-hydroxyisobutylrate using sodium hydride (NaH) and methyl iodide in a DMF-THF solvent system . This compound serves as a key intermediate in organic synthesis, particularly in the production of amines through amidation followed by reduction with LiAlH₄ . It is listed as a discontinued product by CymitQuimica, with historical pricing at 598–649 € for 50 mg quantities .

Properties

IUPAC Name

methyl 2-methoxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,9-4)5(7)8-3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWHOGIYEOZALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502770
Record name Methyl 2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17860-39-8
Record name Methyl 2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-2-methylpropanoate can be synthesized through the esterification of 2-methoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 2-methoxy-2-methylpropanoic acid and methanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and continuously stirred to achieve high yields. The product is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 2-methoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies.

    Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-2-methylpropanoate involves its reactivity with various functional groups. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functional group, which can undergo hydrolysis, oxidation, or reduction.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ester Group Key Substituents
This compound C₆H₁₂O₃ 132.16 Methyl 2-methoxy, 2-methyl
Ethyl 2-methoxy-2-methylpropanoate C₇H₁₄O₃ 146.18 Ethyl 2-methoxy, 2-methyl
Ethyl 2-[(benzyloxy)methoxy]propanoate C₁₃H₁₈O₄ 250.28 Ethyl 2-(benzyloxy-methoxy)

Research Findings and Key Considerations

  • Safety: While specific SDS data for this compound is unavailable, related esters (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) recommend precautions against inhalation, skin contact, and ingestion .
  • Market Trends: Discontinuation of this compound may reflect shifting demand toward ethyl analogs or specialized esters with enhanced stability.

Biological Activity

Methyl 2-methoxy-2-methylpropanoate (C6H12O3) is an ester compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group and a branched alkyl chain. The synthesis typically involves the reaction of methanol with 2-methoxy-2-methylpropanoic acid under acidic conditions to form the ester. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties
  • Anticancer Effects
  • Anti-inflammatory Activity

Antimicrobial Properties

This compound has shown significant antimicrobial activity in several studies. For instance, it has been effective against various bacterial strains, including resistant Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, studies have reported IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound's anticancer mechanism may involve the inhibition of histone deacetylases (HDACs), which are critical for cancer cell proliferation.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HCT-1160.69HDAC inhibition
HeLa11Apoptosis induction

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The methoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties against a panel of resistant bacterial strains, demonstrating significant efficacy and potential as a lead compound for drug development.
    "The results indicate that this compound possesses promising antimicrobial properties that warrant further investigation."
  • Anticancer Research : A research paper published in Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on several cancer cell lines, providing insights into its mechanism involving HDAC inhibition.
    "Our findings suggest that this compound could be developed into a novel anticancer agent."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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